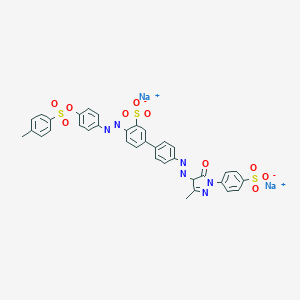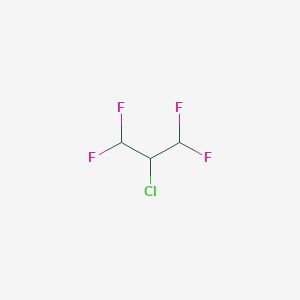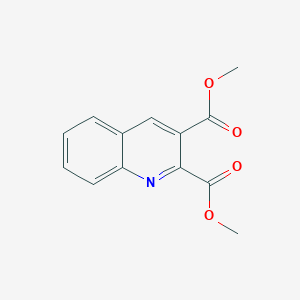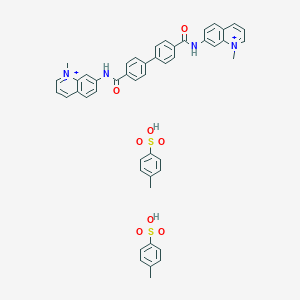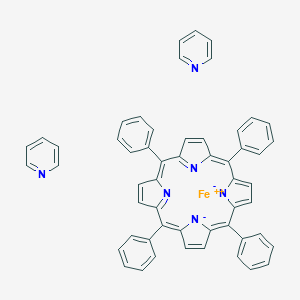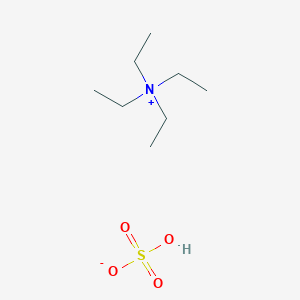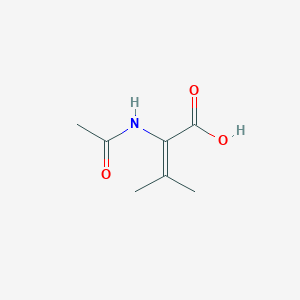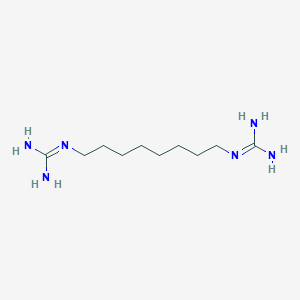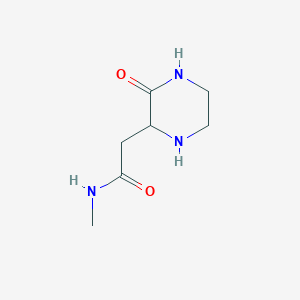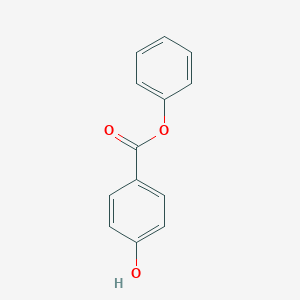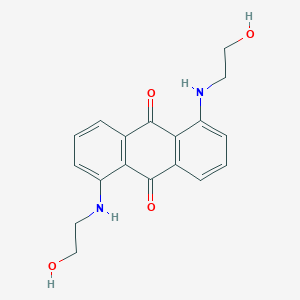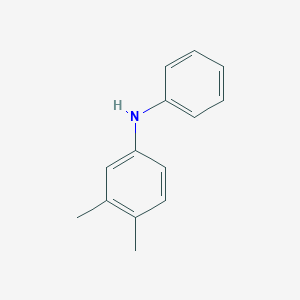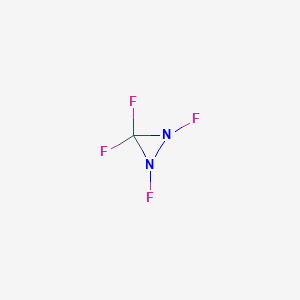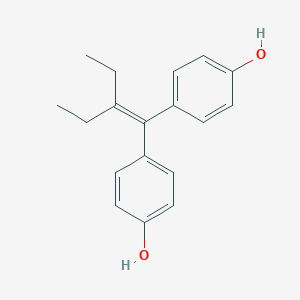
4,4'-(2-Ethyl-1-butenylidene)diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-(2-Ethyl-1-butenylidene)diphenol, also known as bisphenol F (BPF), is a chemical compound that belongs to the family of bisphenols. It is a synthetic compound that is widely used in the manufacturing of various products, including plastics, resins, and coatings. BPF is a derivative of bisphenol A (BPA), which has been extensively studied for its potential health risks. In recent years, there has been growing concern about the safety of BPF, and several studies have been conducted to investigate its potential health effects.
Scientific Research Applications
Synthesis and Characterization of Polyurethanes
- Application : Polyurethanes based on 4,4'-(2-Ethyl-1-butenylidene)diphenol are utilized in acoustic applications due to their unique structural properties. These polymers show a combination of semicrystalline and amorphous structures, impacting their acoustic properties significantly (Raghu et al., 2007).
Preparation of Trityl Functionalized Polystyrene
- Application : A derivative of 4,4'-(2-Ethyl-1-butenylidene)diphenol is used in synthesizing trityl functionalized polystyrene. This is particularly relevant in solid-phase organic synthesis (Manzotti et al., 2000).
Development of Copoly(ester-imide)s
- Application : Research on copoly(ester-imide)s involves the use of 4,4'-(2-Ethyl-1-butenylidene)diphenol-related compounds. These materials exhibit varying degrees of crystallinity and thermotropic properties, useful in specialized polymer applications (Kricheldorf et al., 1998).
Protection Groups in Organic Synthesis
- Application : The compound serves as a ketal protecting group in organic synthesis, demonstrating its utility in complex chemical reactions (Baar et al., 2005).
Hydrovinylation Reactions of Olefins
- Application : It is used in the hydrovinylation reactions of olefins, indicating its role in the synthesis of complex organic compounds (RajanBabu et al., 2003).
Formation of 1,2-Dioxanes
- Application : The compound is involved in reactions leading to the formation of 1,2-dioxanes, highlighting its role in organic synthesis and chemical transformations (Nishino et al., 1991).
Thermogravimetric Analysis of Polyesters
- Application : It is used in the thermogravimetric analysis of poly(ester-carbonate)s and poly(ester-thiocarbonate)s, suggesting its importance in polymer science and engineering (Tagle et al., 1998).
properties
CAS RN |
16174-47-3 |
|---|---|
Product Name |
4,4'-(2-Ethyl-1-butenylidene)diphenol |
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
4-[2-ethyl-1-(4-hydroxyphenyl)but-1-enyl]phenol |
InChI |
InChI=1S/C18H20O2/c1-3-13(4-2)18(14-5-9-16(19)10-6-14)15-7-11-17(20)12-8-15/h5-12,19-20H,3-4H2,1-2H3 |
InChI Key |
AWIVCGHUJHEQNV-UHFFFAOYSA-N |
SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)CC |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)CC |
Other CAS RN |
16174-47-3 |
synonyms |
4-[2-ethyl-1-(4-hydroxyphenyl)but-1-enyl]phenol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



